![molecular formula C6H12N2O2 B3269513 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one CAS No. 511531-60-5](/img/structure/B3269513.png)
1-[2-(Aminooxy)ethyl]pyrrolidin-2-one
Overview
Description
1-[2-(Aminooxy)ethyl]pyrrolidin-2-one is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is a derivative of pyrrolidin-2-one, a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Preparation Methods
The synthesis of 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
1-[2-(Aminooxy)ethyl]pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidants, reducing agents, and electrophiles . Major products formed from these reactions include various substituted pyrrolidin-2-one derivatives and other functionalized compounds .
Scientific Research Applications
1-[2-(Aminooxy)ethyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In the industrial sector, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes lead to the formation of various biologically active compounds that interact with specific molecular targets in the body .
Comparison with Similar Compounds
1-[2-(Aminooxy)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one and its derivatives . These compounds share similar structural motifs and reactivity but differ in their specific functional groups and biological activities . The unique aminooxyethyl group in this compound distinguishes it from other pyrrolidin-2-one derivatives and contributes to its unique chemical and biological properties.
Biological Activity
1-[2-(Aminooxy)ethyl]pyrrolidin-2-one is a compound of significant interest in pharmacology due to its diverse biological activities. Its unique structure, characterized by an aminooxy group attached to a pyrrolidinone ring, enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidinone ring with an aminooxy substituent, which is crucial for its biological interactions. The nucleophilic nature of the aminooxy group allows for the formation of various derivatives that may enhance biological activity or stability.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : It has been suggested that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit specific enzymes involved in disease processes, such as those related to cancer and inflammation .
The mechanism of action for this compound primarily involves its interaction with target proteins and enzymes. The aminooxy group can form covalent bonds with reactive carbonyl groups in proteins, leading to modulation of their activity. This property is particularly useful in drug design for targeting specific pathways in disease states.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(2-Aminoethyl)pyrrolidin-2-one | Pyrrolidinone ring with an amino group | Exhibits neuroprotective effects |
1-Ethyl-2-pyrrolidinone | Ethyl substitution at nitrogen | Commonly used as a solvent |
N-Hydroxyphthalimide | Phthalimide structure with hydroxylamine | Used in Mitsunobu reactions |
4-Aminobutylpyridine | Pyridine ring with an amino group | Potential anti-inflammatory properties |
The structural uniqueness of this compound enhances its reactivity compared to other similar compounds, contributing to its diverse biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, suggesting potential use as an antibiotic agent.
- Neuroprotection in Animal Models : Research involving animal models indicated that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function, highlighting its potential in neurodegenerative conditions .
- Enzyme Inhibition Studies : In vitro assays revealed that the compound effectively inhibited certain enzymes associated with cancer progression, suggesting a role in cancer therapeutics.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis typically involves heterocyclic reactions, such as nucleophilic substitution or cyclization. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride). Purity optimization requires careful control of reaction parameters:
- Temperature : Maintain between 20–60°C to avoid side reactions (e.g., decomposition).
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) is recommended. Purity ≥95% is achievable, as validated by HPLC .
- Data Reference : Physical properties (e.g., solubility in organic solvents) should guide purification (see table in ).
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone structure and substituent positions. For example, carbonyl (C=O) peaks appear at ~170–180 ppm in ¹³C NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 354.454 g/mol for derivatives, as in ).
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., N–H stretch at ~3300 cm⁻¹).
- Melting Point : Compare experimental values (e.g., 227°C for hydrochloride salts) to literature data .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or reactions.
- First Aid : For skin contact, wash with water for 15+ minutes; if inhaled, move to fresh air and seek medical attention.
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Note: No comprehensive toxicity data exists, so treat as hazardous .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (pH, temperature, catalyst loading). For example, pH 7–9 optimizes nucleophilic substitutions.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for coupling reactions.
- Real-Time Monitoring : Employ techniques like TLC or in-situ IR to track intermediate formation.
- Yield Enhancement : Derivatives with electron-withdrawing groups (e.g., fluorophenyl in ) show higher stability and yields (~70–85%) under controlled conditions .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity).
- Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., aminooxy or pyrrolidinone moieties) and compare bioactivity. For example, fluorophenyl derivatives ( ) may enhance target specificity.
- Mechanistic Studies : Use molecular docking or CRISPR screens to identify biological targets (e.g., enzyme inhibition) and resolve conflicting data .
Q. What strategies are effective for studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Light Sensitivity : Compare UV-vis spectra before/after light exposure (e.g., 500 lux for 48 hours).
- Degradation Pathways : Identify byproducts (e.g., hydrolysis products) using LC-MS. notes instability in acidic conditions, suggesting buffered storage (pH 6–8) .
Q. How can computational methods enhance understanding of its structure-activity relationships?
- Methodological Answer :
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS.
- Quantum Mechanics (QM) : Calculate electron density maps to predict reactive sites (e.g., aminooxy group’s nucleophilicity).
- Machine Learning : Train models on existing bioactivity data (e.g., PubChem entries) to predict novel derivatives’ efficacy .
Properties
IUPAC Name |
1-(2-aminooxyethyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-10-5-4-8-3-1-2-6(8)9/h1-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLWXERNPGKSAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285602 | |
Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511531-60-5 | |
Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511531-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(aminooxy)ethyl]pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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